molecular formula C15H15ClN2OS B11327854 4-[(4-chlorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-chlorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11327854
M. Wt: 306.8 g/mol
InChI Key: FPSNZMMERKBKCM-UHFFFAOYSA-N
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Description

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps:

    Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorophenyl methyl sulfide.

    Cyclization: The chlorophenyl methyl sulfide is then reacted with a suitable cyclopentane derivative under acidic conditions to form the cyclopenta[d]pyrimidinone core.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and chlorophenyl groups.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorophenyl and sulfanyl groups can interact with various molecular targets, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: This compound shares the chlorophenyl and sulfanyl groups but has a different core structure.

    4-Chlorophenyl Methyl Sulfide: A simpler compound with only the chlorophenyl and sulfanyl groups.

    4-[(4-Chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one: A closely related compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C15H15ClN2OS/c1-18-13-4-2-3-12(13)14(17-15(18)19)20-9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

FPSNZMMERKBKCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=NC1=O)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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